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Compound of Interest

Compound Name: Dicreatine malate

Cat. No.: B8822164 Get Quote

Disclaimer: This document provides a theoretical spectroscopic analysis of dicreatine malate.

Due to a lack of publicly available experimental data for this specific compound, the spectral

characteristics outlined herein are predicted based on the known spectroscopic properties of its

constituent molecules, creatine and malic acid. The experimental protocols provided are

generalized standard procedures applicable to the analysis of such compounds.

Introduction
Dicreatine malate is a compound comprised of two creatine molecules ionically bound to one

molecule of malic acid. This formulation is primarily utilized in the dietary supplement industry,

with the rationale of enhanced solubility and potentially improved bioavailability compared to

creatine monohydrate. A thorough spectroscopic characterization is essential for quality control,

authentication, and understanding the compound's chemical properties. This guide outlines the

predicted spectroscopic signatures of dicreatine malate using Nuclear Magnetic Resonance

(NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry

(MS), along with standard experimental methodologies.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic

analysis of dicreatine malate. These predictions are derived from the individual spectral data

of creatine and malic acid.

Predicted ¹H NMR Spectral Data
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Table 1: Predicted ¹H NMR Chemical Shifts for Dicreatine Malate in D₂O

Predicted Chemical
Shift (ppm)

Multiplicity
Assignment
(Creatine Moiety)

Assignment (Malic
Acid Moiety)

~4.30 dd CH

~3.93 s -CH₂-

~3.04 s N-CH₃

~2.70 dd -CH₂-

~2.50 dd -CH₂-

Note: Chemical shifts are referenced to a standard (e.g., TSP). The malic acid protons are

expected to show splitting (dd - doublet of doublets) due to coupling between the CH and CH₂

protons. The creatine protons are expected to appear as singlets in the absence of coupling

partners.

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Dicreatine Malate in D₂O

Predicted Chemical Shift
(ppm)

Assignment (Creatine
Moiety)

Assignment (Malic Acid
Moiety)

~180 COOH

~175 COOH

~158 C=N

~70 CH-OH

~55 -CH₂-

~42 -CH₂-

~38 N-CH₃
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Predicted FTIR Spectral Data
Table 3: Predicted FTIR Absorption Bands for Dicreatine Malate

Predicted Wavenumber
(cm⁻¹)

Vibration Type
Functional Group
Assignment

3400-3200 (broad) O-H Stretch, N-H Stretch
Carboxylic acid, Alcohol,

Amine/Imine

3000-2850 C-H Stretch Aliphatic CH₂, CH₃

~1720 (sharp) C=O Stretch Carboxylic Acid (protonated)

~1660 (strong) C=N Stretch Guanidinium group

1620-1550 (broad) COO⁻ Asymmetric Stretch Carboxylate

1420-1380 COO⁻ Symmetric Stretch Carboxylate

~1396 CH₃ Bend Methyl group

~1308 C-N Stretch

Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Dicreatine Malate in ESI-MS (Positive Ion Mode)

Predicted m/z Ion Species

397.17 [M+H]⁺ (Dicreatine Malate + H⁺)

132.08 [Creatine+H]⁺

135.04 [Malic Acid+H]⁺

Note: M represents the molecular weight of dicreatine malate (396.35 g/mol ). Fragmentation

in the mass spectrometer is expected to yield ions corresponding to the individual creatine and

malic acid components.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of dicreatine malate by identifying

the chemical environments of its protons and carbons.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of the dicreatine malate sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is chosen

for its ability to dissolve the polar compound and to avoid a large solvent signal in the ¹H

NMR spectrum.

Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid

particulates, filtering if necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using a known internal standard (e.g., TSP) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in dicreatine malate.

Methodology:

Sample Preparation:

Ensure the dicreatine malate sample is in a dry, powdered form.

No further preparation is typically needed for Attenuated Total Reflectance (ATR) - FTIR.

Instrument Parameters (ATR-FTIR):

Spectrometer: FTIR spectrometer equipped with a single-reflection diamond ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the dicreatine malate powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of dicreatine malate and to observe its

fragmentation pattern.

Methodology:

Sample Preparation:

Prepare a dilute solution of dicreatine malate (approximately 10-100 µM) in a suitable

solvent system, such as a mixture of water and methanol or acetonitrile, with a small

amount of formic acid (0.1%) to promote protonation.

Instrument Parameters (Electrospray Ionization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.
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Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Mass Range: m/z 50-500.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Acquire the full scan mass spectrum.

If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the

precursor ion of interest (e.g., m/z 397.17) and applying collision-induced dissociation

(CID).

Visualizations
Experimental Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Interpretation

Dicreatine Malate

NMR Spectroscopy
(¹H and ¹³C)

FTIR Spectroscopy
(ATR)

Mass Spectrometry
(ESI-MS)

Structural Elucidation Functional Group ID Molecular Weight
Confirmation

Dicreatine Malate

Spectroscopic Data

Creatine Moiety (x2)

NMR
(Proton & Carbon Signals)

CH₃, CH₂ signals

FTIR
(Vibrational Bands)

C=N, N-H stretches

MS
(Molecular Ion & Fragments)

Fragment at m/z 132

Malic Acid Moiety

CH, CH₂ signals C=O, O-H stretches Fragment at m/z 135

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of Dicreatine Malate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-
malate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8822164?utm_src=pdf-body-img
https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-malate
https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-malate
https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-malate
https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-malate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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